molecular formula C16H25Cl2NO2 B2977192 1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216551-47-1

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2977192
CAS RN: 1216551-47-1
M. Wt: 334.28
InChI Key: GFUBNPIFMOUDTR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as CMMP, is a synthetic compound that has been studied for its potential applications in scientific research. CMMP belongs to a class of compounds known as beta-adrenergic receptor agonists, which are commonly used in medical treatments for conditions such as asthma and heart failure. In

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound is closely related to a class of compounds with various synthetic and biological activities. For instance, the synthesis of compounds related to 1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been explored for their potential in medicinal chemistry. These compounds have been studied for their role as antagonists of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit, indicating potential applications in neurological research and drug development (Butler et al., 1998).

Antimicrobial and Antiradical Activity

Research into compounds structurally similar to 1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has also shown antimicrobial and antiradical activities. This suggests potential applications in developing antimicrobial agents and antioxidants. The study by Čižmáriková et al. (2020) on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates of biologically active compounds, revealed lower antimicrobial and antioxidant activities compared to certain beta blockers, highlighting the nuanced biological effects of these compounds and their potential in pharmaceutical research (Čižmáriková et al., 2020).

Catalytic Applications

Ionic liquid-based compounds, including structures similar to the query compound, have been synthesized and utilized in catalytic applications such as transfer hydrogenation. This underscores their potential in catalysis and synthetic organic chemistry. A study by Aydemir et al. (2014) on Ru(II)–phosphinite compounds in transfer hydrogenation highlighted the efficiency of these catalysts, demonstrating high conversions of ketones to alcohols (Aydemir et al., 2014).

Corrosion Inhibition

The role of similar compounds in corrosion inhibition has been explored, showing potential applications in materials science. Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan for their efficiency in preventing stainless steel corrosion in acidic environments. Their findings suggest that these compounds could serve as effective corrosion inhibitors, which is significant for the protection of industrial materials (Vikneshvaran & Velmathi, 2017).

properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2.ClH/c1-12-9-14(17)6-7-16(12)20-11-15(19)10-18-8-4-3-5-13(18)2;/h6-7,9,13,15,19H,3-5,8,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUBNPIFMOUDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2=C(C=C(C=C2)Cl)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

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